molecular formula C4H8ClNO2S B12949591 (3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide

(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide

Cat. No.: B12949591
M. Wt: 169.63 g/mol
InChI Key: COPRYPAOGCTLCJ-QWWZWVQMSA-N
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Description

(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is substituted with an amino group and a chlorine atom. The presence of these functional groups and the chiral centers at positions 3 and 4 make it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrothiophene derivative.

    Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the desired position.

    Amination: The chlorinated intermediate is then subjected to amination to introduce the amino group.

    Oxidation: Finally, the compound is oxidized to form the 1,1-dioxide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Disrupting Membrane Integrity: Affecting the permeability and function of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3,4-Dibromotetrahydrothiophene 1,1-dioxide: A similar compound with bromine atoms instead of chlorine and amino groups.

    Thiophene Derivatives: Other thiophene-based compounds with different substituents.

Uniqueness

(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

IUPAC Name

(3R,4S)-4-chloro-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1

InChI Key

COPRYPAOGCTLCJ-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)Cl)N

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)N

Origin of Product

United States

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